5,7-Dichlorokynurenic acid (5,7-DCKA) is a highly potent, synthetic halogenated quinoline derivative that serves as a benchmark competitive antagonist at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor[1]. In neuropharmacology and receptor structural biology, it is procured primarily for its exceptional binding affinity and high selectivity for the GluN1 (NR1) subunit [2]. By incorporating two chlorine atoms at the 5 and 7 positions of the kynurenic acid scaffold, 5,7-DCKA achieves a unique balance of target engagement and structural stability, making it a critical pharmacological tool for isolating NMDA receptor-mediated currents and developing high-fidelity radioligand displacement assays [3].
Substituting 5,7-DCKA with its endogenous baseline, kynurenic acid, or the first-generation synthetic analog, 7-chlorokynurenic acid (7-CKA), introduces significant risks to assay reproducibility and data integrity [1]. Kynurenic acid is a weak, non-selective antagonist that requires millimolar concentrations to achieve receptor blockade, frequently leading to micro-precipitation in aqueous physiological buffers and off-target interactions [2]. While 7-CKA improves upon the baseline, it still requires roughly 10-fold higher working concentrations than 5,7-DCKA to achieve equivalent inhibition . In sensitive applications such as automated patch-clamp electrophysiology or primary neuronal culture assays, the higher concentrations of 7-CKA necessitate greater volumes of DMSO or alkaline solvents, which can induce solvent-mediated cytotoxicity and artifactual baseline shifts [1].
When comparing binding affinities at the strychnine-insensitive glycine site, 5,7-DCKA demonstrates a Ki of 40-69 nM, significantly outperforming its mono-chlorinated precursor, 7-chlorokynurenic acid (7-CKA), which exhibits an IC50 of 360-560 nM [1].
| Evidence Dimension | Receptor Binding Affinity (Ki / IC50) |
| Target Compound Data | Ki = 40-69 nM |
| Comparator Or Baseline | 7-CKA (IC50 = 360-560 nM) |
| Quantified Difference | 8- to 10-fold higher binding affinity |
| Conditions | Rat brain synaptic membranes / radioligand displacement assay |
Allows researchers to achieve complete receptor saturation at sub-micromolar concentrations, minimizing the risk of off-target pharmacological effects.
5,7-DCKA maintains strict competitive antagonism at the GluN1 (NR1) subunit without stabilizing the NR3A subunit, achieving a selectivity ratio of 10^2 to 10^4 for NR1 over NR3A. In contrast, the endogenous baseline kynurenic acid binds with very low affinity and poor selectivity across subunits [1].
| Evidence Dimension | Subunit Selectivity (NR1 vs. NR3A) |
| Target Compound Data | Selectivity ratio of 10^2 to 10^4 (NR1/NR3A) |
| Comparator Or Baseline | Kynurenic acid (Kd = 14.7 mM for NR3A, poor overall selectivity) |
| Quantified Difference | Orders of magnitude higher affinity and strict NR1 preference |
| Conditions | Proteolysis protection assays and recombinant subunit expression |
Crucial for procurement in structural biology and electrophysiology where isolating specific NMDA receptor subtypes is required.
Due to its high affinity and slow dissociation rate, 5,7-DCKA is the optimal precursor for radioligand synthesis. [3H]5,7-DCKA yields a Kd of 69 nM and a Bmax of 14.5 pmol/mg protein, providing a highly stable, antagonist-specific radiolabeling profile compared to [3H]glycine, which is an endogenous agonist subject to rapid dissociation [1].
| Evidence Dimension | Radioligand Binding Stability (Kd) |
| Target Compound Data | [3H]5,7-DCKA (Kd = 69 nM, Bmax = 14.5 pmol/mg) |
| Comparator Or Baseline | [3H]glycine (Rapid dissociation, agonist-driven conformational changes) |
| Quantified Difference | High-affinity antagonist binding vs. transient agonist binding |
| Conditions | Rat brain synaptosomes / receptor binding assays |
Makes 5,7-DCKA the mandatory starting material for synthesizing radioligands used in high-throughput screening of novel NMDA modulators.
While 5,7-DCKA requires DMSO or 1 eq. NaOH to reach stock solubilities of 50-100 mM, its sub-micromolar working concentration (<1 µM) provides a massive safety margin against precipitation. Weaker analogs like kynurenic acid require working concentrations exceeding 100 µM, pushing them dangerously close to their physiological solubility limits and risking micro-precipitation .
| Evidence Dimension | Solubility-to-Potency Safety Margin |
| Target Compound Data | Working conc: <1 µM (Stock: 50-100 mM) |
| Comparator Or Baseline | Kynurenic acid (Working conc: >100 µM) |
| Quantified Difference | >50,000-fold safety margin for 5,7-DCKA vs. narrow margin for baseline |
| Conditions | Aqueous physiological assay buffers |
Prevents micro-precipitation artifacts in automated liquid handling systems and long-term cell culture assays.
Due to its established Ki of 40-69 nM and slow dissociation rate, 5,7-DCKA is the industry-standard unlabeled competitor procured to validate novel glycine-site modulators. It is essential for defining non-specific binding baselines in assays utilizing [3H]5,7-DCKA or [3H]MDL-105,519 [1].
In brain slice preparations where isolating AMPA/kainate currents from NMDA currents is necessary, 5,7-DCKA is the preferred antagonist. Its sub-micromolar working concentration prevents the DMSO-induced membrane destabilization that often occurs when using less potent alternatives like 7-CKA[2].
5,7-DCKA is utilized in primary cortical neuron cultures to reliably block NMDA-induced excitotoxicity. Its high affinity ensures robust neuroprotection at 1-10 µM without triggering the off-target receptor interactions or micro-precipitation seen with generic kynurenic acid[3].
Irritant